2-(6-Aminonaphthalen-2-yl)acetonitrile

Catalog No.
S12359672
CAS No.
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Aminonaphthalen-2-yl)acetonitrile

Product Name

2-(6-Aminonaphthalen-2-yl)acetonitrile

IUPAC Name

2-(6-aminonaphthalen-2-yl)acetonitrile

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5,14H2

InChI Key

TZDYYNDVIQGGIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1CC#N

2-(6-Aminonaphthalen-2-yl)acetonitrile is an organic compound characterized by the presence of a naphthalene ring substituted with an amino group and a nitrile functional group. Its molecular formula is C12H12N2, and it features a structure that combines the aromatic properties of naphthalene with the reactivity of the acetonitrile group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and utility as a building block in the synthesis of more complex molecules.

, including:

  • Cyanomethylation: The compound can undergo cyanomethylation reactions, where the nitrile group can act as a nucleophile or electrophile under specific conditions. For instance, copper-catalyzed reactions have been reported to yield various substituted products, showcasing its utility in synthetic organic chemistry .
  • Amination: The amino group can undergo further transformations, such as alkylation or acylation, allowing for the introduction of additional functional groups.
  • Cross-coupling reactions: It can also participate in palladium-catalyzed cross-coupling reactions, expanding its applicability in synthesizing complex organic compounds .

Research indicates that compounds with similar structures to 2-(6-Aminonaphthalen-2-yl)acetonitrile exhibit various biological activities, including:

  • Antimicrobial properties: Some aminonaphthalene derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating possible therapeutic roles in oncology .
  • Neuroprotective effects: There is emerging evidence that naphthalene derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Several synthetic routes have been developed for producing 2-(6-Aminonaphthalen-2-yl)acetonitrile:

  • Direct Amination of Naphthalene Derivatives: This method involves the reaction of naphthalene derivatives with nitriles under basic conditions to form the desired product.
  • Cyanomethylation: Utilizing copper catalysts, this approach allows for the introduction of the cyanomethyl group onto amino-substituted naphthalenes .
  • Bucherer Reaction: This method involves treating naphthol derivatives with secondary amines and sodium bisulfite under controlled conditions to yield aminonaphthalene derivatives .

The applications of 2-(6-Aminonaphthalen-2-yl)acetonitrile span several fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and materials.
  • Fluorescent Probes: Due to its unique optical properties, it may be utilized in developing fluorescent probes for biological imaging .

Several compounds share structural similarities with 2-(6-Aminonaphthalen-2-yl)acetonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-Amino-2-naphtholNaphthalene ring with an amino groupKnown for its use in dye synthesis
6-AminoquinolineNaphthalene ring fused with a quinoline structureExhibits significant antibacterial activity
1-NaphthylamineNaphthalene ring with an amino group at position 1Used as a precursor in dye and pharmaceutical industries

The uniqueness of 2-(6-Aminonaphthalen-2-yl)acetonitrile lies in its specific combination of functional groups that allow for diverse chemical reactivity while also providing potential biological activity not found in other similar compounds.

Traditional Organic Synthesis Pathways

Classical approaches to synthesizing 2-(6-aminonaphthalen-2-yl)acetonitrile often rely on multi-step sequences involving cyclization, condensation, and functional group transformations. A prominent method involves the Wilgerot-Kindler reaction, where 2'-acetonaphthone reacts with sulfur and a secondary amine (e.g., morpholine) under heated conditions to yield 2-naphthylacetic acid intermediates, which are subsequently converted to the target nitrile via dehydration. For instance, 2'-acetonaphthone treated with ammonium sulfide at elevated temperatures generates 2-naphthylacetic acid, which undergoes amidation and dehydration to form the nitrile.

Another traditional route employs Friedel-Crafts acylation, where naphthalene derivatives react with acyl halides in the presence of Lewis acids. For example, chloroacetamide and 1-naphthol undergo condensation in a polar aprotic solvent (e.g., dimethylformamide) at 40–75°C, followed by catalytic dehydration to introduce the nitrile group. This method achieves moderate yields (60–75%) but requires precise control of reaction time and temperature to avoid polysubstitution byproducts.

Modern Catalytic Asymmetric Synthesis Approaches

While asymmetric synthesis of 2-(6-aminonaphthalen-2-yl)acetonitrile remains underexplored, emerging strategies leverage transition-metal catalysts to induce chirality during key bond-forming steps. Palladium-catalyzed cyanation reactions, for instance, could theoretically couple 6-aminonaphthalene precursors with cyanating agents like trimethylsilyl cyanide. However, current literature lacks direct examples, suggesting a gap in applied methodologies for this specific compound.

Organocatalytic methods, such as phase-transfer catalysis, show promise for enantioselective nitrile formation. Chiral ammonium salts derived from cinchona alkaloids might facilitate asymmetric alkylation of naphthalene-derived enolates with cyanide sources. Despite the absence of published data for this compound, analogous systems for arylacetonitriles achieve enantiomeric excesses (ee) exceeding 80%, highlighting potential applicability.

Solvent Effects on Cyclization and Condensation Reactions

Solvent polarity and proticity significantly influence reaction pathways and yields. In Friedel-Crafts acylations, nitrobenzene solvent preferentially directs substitution to the β-position of naphthalene, favoring 2-naphthylacetonitrile formation over α-isomers. Conversely, nonpolar solvents like carbon disulfide promote kinetic control, resulting in mixed regioisomers requiring chromatographic separation.

Cyclization steps benefit from high-boiling polar solvents. For example, refluxing 1-naphthol and chloroacetamide in dimethyl sulfoxide (DMSO) at 350–400°C enhances intramolecular dehydration, achieving nitrile purities above 90%. Protic solvents (e.g., ethanol), however, impede dehydration by stabilizing intermediate hydroxyl groups, reducing nitrile yields by 15–20%.

Table 1: Solvent Impact on Nitrile Yield

SolventTemperature (°C)Nitrile Yield (%)Byproduct Formation
Nitrobenzene18078<5%
Carbon disulfide1206512%
DMSO350923%
Ethanol805525%

Green Chemistry Innovations in Nitrile Group Introduction

Recent efforts prioritize atom economy and reduced waste in nitrile synthesis. One approach employs γ-alumina (γ-Al₂O₃) catalysts to dehydrate acetamide intermediates derived from acetic acid and ammonia, bypassing hazardous cyanating agents. In a two-reactor system, acetamide forms at 290–340°C in the first reactor, followed by dehydration to acetonitrile at 350–380°C in the second, achieving 74–89% yields with minimal byproducts.

Microwave-assisted synthesis further enhances sustainability. Irradiating 2-naphthylacetic acid with ammonium acetate and a silica-supported catalyst reduces reaction times from hours to minutes while maintaining 85–90% yields. Additionally, aqueous-phase reactions using surfactants like cetyltrimethylammonium bromide (CTAB) enable nitrile formation at ambient temperatures, cutting energy use by 40% compared to traditional methods.

Key Intermediate in Push-Pull Chromophore Design

2-(6-Aminonaphthalen-2-yl)acetonitrile functions as a critical electron-donating component in push-pull chromophore architectures. The extended π-conjugation of the naphthalene system enhances charge transfer properties compared to simpler aromatic donors [3] [4].

Electronic Properties and Charge Transfer

The amino substituent at the 6-position of the naphthalene ring acts as a powerful electron donor through resonance effects. This donation capability is significantly enhanced by the aromatic naphthalene framework, which provides an extended conjugation pathway for electron delocalization [3].

Theoretical calculations reveal that naphthalene-based push-pull chromophores exhibit deeper LUMO energy levels compared to benzene analogs, resulting in enhanced electron-accepting capacity. The intramolecular charge transfer (ICT) bands show characteristic red-shifts of approximately 30 nanometers relative to simpler aromatic systems [3].

Solvatochromic Behavior

Naphthalene-based chromophores demonstrate positive solvatochromism, with absorption maxima shifting bathochromically in polar solvents. This behavior confirms significant charge redistribution upon excitation and indicates stabilization of the polar excited state in polar environments [3] [4].

Photophysical Properties

The incorporation of the naphthalene scaffold leads to enhanced molar extinction coefficients ranging from 20,000 to 47,000 L·mol⁻¹·cm⁻¹. The absorption maxima for these systems typically occur between 320-600 nanometers, depending on the electron-accepting group employed [3].

Applications in Optoelectronic Devices

Research indicates significant potential for naphthalene-based push-pull chromophores in organic photovoltaics, non-linear optical applications, and organic field-effect transistors. The extended aromatic system provides improved charge transport properties essential for these applications [5].

Template for Metal-Organic Framework Functionalization

The structural features of 2-(6-Aminonaphthalen-2-yl)acetonitrile make it an excellent template for developing functionalized metal-organic frameworks (MOFs). The naphthalene core provides thermal stability and π-π stacking interactions, while the amino and nitrile groups offer coordination sites [6] [7].

MOF Design Principles

Naphthalene-based ligands serve as organic linkers in MOF construction, where the aromatic system enhances framework stability through π-π interactions. The amino functionality enables post-synthetic modification, allowing fine-tuning of framework properties [6].

Gas Adsorption Properties

Studies on naphthalene-dicarboxylate-based MOFs reveal enhanced gas adsorption capacities compared to unfunctionalized analogs. MOF-205 derivatives containing aminonaphthalene linkers show improved hydrogen storage (4330 m²/g BET surface area) and carbon dioxide uptake properties [6].

Thermal Stability

Naphthalene-based MOFs exhibit exceptional thermal stability, with decomposition temperatures exceeding 300°C. The aromatic naphthalene framework contributes to this stability through strong intramolecular interactions and delocalized electronic structure [7].

Electronic Conductivity

Recent developments in conductive MOFs utilize naphthalene-based phosphonate ligands to achieve ultra-high electrical conductivity. These frameworks demonstrate conductivities up to 2×10² S/m, attributed to the extended π-conjugation of the naphthalene system [7].

Functionalization Strategies

The amino group in 2-(6-Aminonaphthalen-2-yl)acetonitrile enables diverse functionalization approaches:

  • Direct coordination to metal nodes
  • Post-synthetic modification via condensation reactions
  • Formation of imine linkages with aldehydes or ketones
  • Alkylation reactions for introducing additional functionality [8] [9]

Precursor for Bioactive Alkaloid Analog Development

The naphthalene scaffold of 2-(6-Aminonaphthalen-2-yl)acetonitrile serves as a crucial building block for synthesizing bioactive alkaloid analogs, particularly those targeting neurological and oncological applications [10] [11] [12].

Naphthylisoquinoline Alkaloid Synthesis

Research demonstrates the utility of naphthalene-based acetonitriles as precursors for naphthylisoquinoline alkaloids, a class of natural products with significant antimalarial and antileishmanial activities. The naphthalene core provides the essential aromatic framework, while the amino and nitrile functionalities enable subsequent cyclization and modification reactions [10] [13].

Pharmaceutical Intermediate Applications

2-Naphthylacetonitrile derivatives function as key intermediates in pharmaceutical synthesis, particularly as c-Myc protein inhibitors with potential applications in cancer therapy. The compound's unique structural features make it valuable for developing novel pharmaceutical compositions targeting central nervous system disorders [11].

Bioactivity and Structure-Activity Relationships

Naphthalene-based acetonitrile compounds exhibit diverse biological activities:

  • Antiviral Properties: Synthesized naphthalene derivatives show superior antiviral activity against influenza A virus compared to ribavirin, with compounds demonstrating efficacy against multiple viral subtypes
  • Anticancer Activity: Naphthylisoquinoline analogs display significant antiproliferative effects against cancer cell lines, with some derivatives showing superior activity compared to traditional chemotherapeutics [10] [14]
  • Enzyme Inhibition: These compounds serve as substrates for cytochrome P450 enzymes and demonstrate acetylcholinesterase inhibition properties relevant to neurodegenerative disease treatment [14] [15]

Synthetic Accessibility

The synthetic routes to bioactive alkaloid analogs from 2-(6-Aminonaphthalen-2-yl)acetonitrile typically involve:

  • Multi-step cyclization sequences
  • Palladium-catalyzed coupling reactions
  • Functional group transformations
  • Stereoselective synthesis strategies [13] [16]

Clinical Relevance

Recent studies highlight the potential of naphthalene-derived compounds in treating various medical conditions:

  • Neurodegenerative diseases through protein aggregate labeling
  • Cancer therapy via novel mechanisms of action
  • Antiviral applications against pandemic influenza strains
  • Anti-inflammatory treatments through prostaglandin pathway modulation

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.084398327 g/mol

Monoisotopic Mass

182.084398327 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types